Regioisomeric Differentiation: Para-Bromo vs. Meta-Bromo Substitution Determines Absence of Documented CNS Stimulant Activity
The para-bromo regioisomer (CAS 13734-66-2) is structurally distinct from the meta-bromo regioisomer 2-(3-bromophenyl)-1-(pyrrolidin-1-yl)ethanone (CAS 951884-73-4), which is identified in chemical catalogs and some literature sources as α-PBP, a synthetic cathinone with reported psychoactive stimulant properties . No peer-reviewed studies have documented CNS stimulant activity, monoamine transporter interaction, or controlled-substance scheduling for the para-bromo isomer. This regioisomeric distinction carries material implications for procurement: the 3-bromo isomer may be subject to controlled-substance regulations in certain jurisdictions, whereas the 4-bromo isomer is sold by multiple vendors without controlled-substance designations . The positional difference (para vs. meta) is known in medicinal chemistry to alter electronic distribution, steric accessibility, and target-binding geometry, though direct head-to-head pharmacological comparison data for these two specific isomers are not available in the public domain at the time of this writing.
| Evidence Dimension | Documented psychoactive/CNS stimulant activity and regulatory classification |
|---|---|
| Target Compound Data | No documented CNS stimulant activity; not classified as a synthetic cathinone or controlled substance in publicly available regulatory databases |
| Comparator Or Baseline | 2-(3-Bromophenyl)-1-(pyrrolidin-1-yl)ethanone (CAS 951884-73-4, α-PBP): identified in vendor catalogs as a synthetic cathinone with reported stimulant effects |
| Quantified Difference | Qualitative categorical difference in documented activity and regulatory status; no quantitative IC50/EC50 data available for direct comparison |
| Conditions | Classification derived from vendor documentation and literature cross-referencing; no head-to-head in vitro or in vivo comparison available |
Why This Matters
This regioisomeric distinction directly impacts procurement feasibility, regulatory compliance, and suitability for research programs where synthetic cathinone classification is a disqualifying factor.
